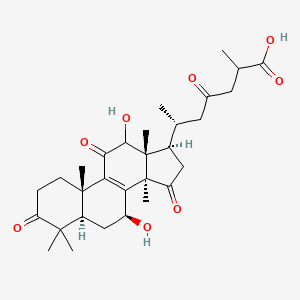

Ganoderic acid D2

Description

Structure

3D Structure

Properties

IUPAC Name |

(6R)-6-[(5R,7S,10S,13R,14R,17R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17-19,25,32,36H,8-13H2,1-7H3,(H,37,38)/t14-,15?,17-,18+,19+,25?,28+,29+,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIUOVOXWPIXOR-IGWWZKADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(C(C(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Ganoderic Acid D2: A Technical Guide to Its Discovery, Isolation, and Characterization from Ganoderma lucidum

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Ganoderic acid D2, a bioactive triterpenoid (B12794562) from the medicinal mushroom Ganoderma lucidum. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Introduction

Ganoderma lucidum, a revered mushroom in traditional medicine, is a rich source of structurally diverse and biologically active secondary metabolites. Among these, the lanostane-type triterpenoids known as ganoderic acids have garnered significant attention for their wide range of pharmacological activities. This compound, also referred to as Lucidenic acid D2, is a notable member of this class of compounds, exhibiting promising therapeutic potential. This guide details the scientific journey from its initial discovery to its purification and structural elucidation.

Discovery

This compound was first isolated from the fruiting bodies of Ganoderma lucidum. Early investigations into the chemical constituents of this mushroom led to the identification of a series of highly oxygenated triterpenoids. The structure of this compound was elucidated through extensive spectroscopic analysis, primarily utilizing one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Isolation and Purification

The isolation of this compound from Ganoderma lucidum is a multi-step process that involves extraction, fractionation, and chromatographic purification. While specific yields can vary depending on the strain of Ganoderma lucidum, extraction method, and environmental conditions, a general protocol is outlined below.

Experimental Protocol: Isolation of this compound

Objective: To isolate and purify this compound from the dried fruiting bodies of Ganoderma lucidum.

Materials:

-

Dried and powdered fruiting bodies of Ganoderma lucidum

-

Acetone

-

Water

-

Silica (B1680970) gel (for column chromatography)

-

Reversed-phase C18 silica gel (for column chromatography)

-

Solvents for High-Performance Liquid Chromatography (HPLC) (e.g., acetonitrile (B52724), water with formic acid)

Procedure:

-

Extraction: The powdered fruiting bodies of Ganoderma lucidum (10 kg) are extracted with 95% ethanol (20 L) at 80°C for three cycles.[1] The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with chloroform to separate compounds based on polarity. The chloroform fraction, enriched with triterpenoids, is collected.

-

Silica Gel Column Chromatography: The chloroform extract is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform and acetone. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles to known ganoderic acids are pooled.

-

Reversed-Phase C18 Column Chromatography: The enriched fractions from the silica gel column are further purified using a reversed-phase C18 column. The column is eluted with a gradient of methanol and water.

-

High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column. A gradient of acetonitrile and water (often with a small percentage of formic acid to improve peak shape) is used as the mobile phase. Fractions corresponding to the peak of this compound are collected.

-

Crystallization: The purified this compound is obtained as a solid by crystallization from a suitable solvent system (e.g., methanol/water).

Experimental Workflow

Structural Characterization and Quantitative Data

The definitive structure of this compound is established using a combination of spectroscopic techniques. The quantitative yield of Lucidenic acid D2 (this compound) in the fruiting bodies of G. lucidum has been reported to range from 1.538 mg/g to 2.227 mg/g in grain alcohol extracts.

| Parameter | Method | Result |

| Molecular Formula | High-Resolution Mass Spectrometry (HRMS) | C27H36O7 |

| Molecular Weight | Mass Spectrometry (MS) | 472.57 g/mol |

| Structure | 1H NMR, 13C NMR, 2D NMR (COSY, HMQC, HMBC) | Lanostane-type triterpenoid |

| Yield | High-Performance Liquid Chromatography (HPLC) | 1.538 - 2.227 mg/g (from fruiting bodies) |

Table 1: Physicochemical and Quantitative Data for this compound.

Biological Activity and Signaling Pathways

Ganoderic acids, including Ganoderic acid D, have been shown to possess a range of biological activities, most notably anticancer effects. Research indicates that Ganoderic acid D can induce apoptosis (programmed cell death) in cancer cells. One of the key mechanisms underlying this activity is the inhibition of the PI3K/Akt/mTOR signaling pathway.

The mTOR (mammalian target of rapamycin) pathway is a crucial regulator of cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated, promoting tumor progression. Ganoderic acid D has been found to downregulate the activity of key components of this pathway, leading to the induction of autophagy and apoptosis in cancer cells.

mTOR Signaling Pathway Inhibition by Ganoderic Acid D

Conclusion

This compound is a significant bioactive compound isolated from Ganoderma lucidum with demonstrated potential for therapeutic applications, particularly in oncology. The methodologies for its isolation and purification are well-established, relying on a series of chromatographic techniques. Its mechanism of action appears to involve the modulation of key cellular signaling pathways such as the PI3K/Akt/mTOR pathway. Further research is warranted to fully elucidate its pharmacological profile and to explore its potential in clinical settings. This guide provides a foundational resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery.

References

Chemical structure and properties of Ganoderic acid D2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum. These compounds are renowned for their diverse and potent pharmacological activities, including anticancer, anti-inflammatory, and immunomodulatory effects. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of a specific member of this family, Ganoderic acid D2. Detailed experimental protocols for its isolation, analysis, and biological evaluation are provided, along with visualizations of key signaling pathways and experimental workflows to support further research and drug development endeavors.

Chemical Structure and Physicochemical Properties

This compound is a tetracyclic triterpenoid (B12794562) characterized by a lanostane (B1242432) skeleton. Its chemical structure has been elucidated through various spectroscopic techniques.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (6R)-6-[(5R,7S,10S,12S,13R,14R,17R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid | [1] |

| Molecular Formula | C₃₀H₄₂O₈ | [1][2][3] |

| Molecular Weight | 530.65 g/mol | [1] |

| CAS Number | 97653-94-6 | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMSO, methanol, ethanol (B145695) | |

| SMILES String | CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C |

Table 2: Spectroscopic Data for this compound and Related Ganoderic Acids

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum of ganoderic acids typically shows characteristic signals for multiple methyl groups (singlets and doublets), olefinic protons, and protons attached to carbons bearing hydroxyl groups. The specific chemical shifts and coupling constants are instrumental in confirming the stereochemistry of the molecule. While specific data for this compound is not readily available, analysis of related compounds suggests a complex spectrum requiring 2D NMR techniques for full assignment. |

| ¹³C NMR | The carbon NMR spectrum provides information on the number and types of carbon atoms. For this compound, 30 distinct carbon signals are expected, corresponding to its molecular formula. Key signals include those for carbonyl carbons (ketones and carboxylic acid), olefinic carbons, carbons attached to hydroxyl groups, and numerous aliphatic carbons of the lanostane skeleton. |

| Mass Spectrometry (MS) | Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern. For ganoderic acids, electrospray ionization (ESI) is commonly used. The fragmentation pattern often involves the loss of water molecules from the hydroxyl groups and characteristic cleavage of the side chain, providing valuable structural information. |

| Fourier-Transform Infrared (FT-IR) | The FT-IR spectrum of ganoderic acids typically exhibits strong absorption bands corresponding to hydroxyl (-OH) stretching, carbonyl (C=O) stretching from ketones and carboxylic acids, and C-H stretching of the aliphatic backbone. |

| UV-Vis Spectroscopy | Ganoderic acids generally show UV absorption maxima around 252 nm, which is characteristic of the conjugated system within the molecule. This property is often utilized for their detection and quantification by HPLC. |

Biological Activities and Signaling Pathways

Ganoderic acids, including this compound, have been reported to exhibit a range of biological activities, with anticancer and anti-inflammatory properties being the most prominent.

Anticancer Activity

Ganoderic acids have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.

Table 3: Cytotoxic Activity of Various Ganoderic Acids on Human Cancer Cell Lines

| Ganoderic Acid | Cancer Cell Line | IC₅₀ Value | Reference |

| Ganoderic Acid A | HepG2 (Hepatocellular Carcinoma) | 187.6 µM (24h), 203.5 µM (48h) | |

| Ganoderic Acid A | SMMC7721 (Hepatocellular Carcinoma) | 158.9 µM (24h), 139.4 µM (48h) | |

| Ganoderic Acid DM | MCF-7 (Breast Cancer) | Effective inhibition of proliferation | |

| Ganoderic Acid T | 95-D (Lung Cancer) | Dose-dependent cytotoxicity |

The anticancer effects of ganoderic acids are often mediated through the modulation of key signaling pathways involved in cell survival and proliferation. One of the crucial pathways implicated is the apoptosis pathway.

Ganoderic acids can induce apoptosis through the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins like Bax and p53, leading to a decrease in the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, such as caspase-3 and caspase-9, which execute the apoptotic process.

Anti-inflammatory Activity

Ganoderic acids have been shown to possess potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Table 4: Anti-inflammatory Activity of Ganoderic Acids

| Ganoderic Acid Derivative | Model | Effect | Reference |

| Deacetyl Ganoderic Acid F | LPS-stimulated BV-2 microglia | Inhibition of NO, TNF-α, IL-6 production | |

| Ganoderic Acids | LPS-stimulated RAW264.7 macrophages | Inhibition of NO production | |

| Ganoderic Acids | Renal Ischemia Reperfusion Injury Model | Reduced IL-6, COX-2, iNOS |

The anti-inflammatory actions of ganoderic acids are primarily attributed to their ability to modulate the NF-κB and MAPK signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Ganoderic acids can inhibit this pathway by preventing the phosphorylation and degradation of IκBα.

The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK, is another critical signaling cascade involved in inflammation. Ganoderic acids have been shown to inhibit the phosphorylation of these kinases, thereby downregulating the expression of inflammatory mediators.

Experimental Protocols

This section provides detailed methodologies for the isolation, analysis, and biological evaluation of this compound.

Isolation and Purification of this compound

Protocol:

-

Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum are extracted with 95% ethanol at an elevated temperature (e.g., 80°C) multiple times.

-

Concentration: The ethanol extracts are combined, filtered, and concentrated under reduced pressure to yield a crude extract.

-

Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and acetone to separate different fractions.

-

Reversed-Phase HPLC: Fractions containing ganoderic acids are further purified using semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Crystallization: The purified this compound is obtained by recrystallization from a suitable solvent system.

HPLC Analysis of this compound

Protocol:

-

Chromatographic System: An HPLC system equipped with a UV detector is used.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is typically employed.

-

Mobile Phase: A gradient elution is commonly used, consisting of acetonitrile (B52724) and water containing a small amount of acid (e.g., 0.1% acetic acid) to improve peak shape.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: Detection is performed at 252 nm.

-

Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from a certified reference standard.

Cell Viability (MTT) Assay

References

- 1. Ganoderic acid DM, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Ganoderic Acid D2 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their potential as anticancer agents. Among these, Ganoderic acid D2 (GA-D2) has emerged as a promising candidate due to its demonstrated cytotoxic and pro-apoptotic effects in various cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its anticancer effects, with a focus on its impact on key signaling pathways, apoptosis, and cell cycle regulation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel cancer therapeutics.

Core Mechanisms of Action

This compound employs a multi-faceted approach to inhibit cancer cell proliferation and survival. The primary mechanisms include the induction of programmed cell death (apoptosis) and the modulation of critical signaling pathways that govern cell growth and survival.

Induction of Apoptosis and Autophagy

This compound has been shown to induce synergistic autophagic cell death in addition to apoptosis in esophageal squamous cell carcinoma (ESCC) cells.[1] This dual mechanism of inducing cell death makes it a potent anticancer compound.

In various cancer cell lines, other closely related ganoderic acids have been demonstrated to trigger the intrinsic mitochondrial apoptosis pathway. This is characterized by:

-

DNA Damage and PARP Cleavage: Ganoderic acid DM (GADM), a structurally similar compound, induces DNA fragmentation and cleavage of poly(ADP-ribose) polymerase (PARP), which are hallmarks of apoptosis.[2]

-

Mitochondrial Membrane Potential (MMP) Disruption: GADM has been observed to decrease the mitochondrial membrane potential in breast cancer cells.[2]

-

Modulation of Bcl-2 Family Proteins: Ganoderic acids can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria.[3][4]

-

Caspase Activation: The release of cytochrome c activates a cascade of caspases, including caspase-3 and caspase-9, which are the executioners of apoptosis.

Modulation of Signaling Pathways

This compound has been found to inhibit the mTOR signaling pathway by down-regulating the expression of phosphorylated PI3K, AKT, and mTOR in ESCC cells. This inhibition contributes to the induction of both apoptosis and autophagy.

Other ganoderic acids have been shown to modulate a range of signaling pathways critical for cancer cell survival and proliferation:

-

p53 Signaling: Ganoderic acid T's anti-invasive properties are suggested to be mediated by the tumor suppressor p53.

-

NF-κB Signaling: Ganoderic acids have been reported to suppress the activation of NF-κB, a key regulator of inflammation and cell survival.

-

AP-1 Signaling: In breast and prostate cancer cells, ganoderic acids downregulate the transcription factor AP-1, which is involved in cell proliferation and invasion.

Cell Cycle Arrest

This compound treatment of ESCC cells leads to cell cycle arrest. Specifically, studies on other ganoderic acids have shown that they can induce G1 phase cell cycle arrest. This is achieved by down-regulating the levels of key cell cycle proteins such as CDK2, CDK6, and cyclin D1.

Data Presentation

Table 1: Cytotoxicity of Ganoderic Acid D and Other Ganoderic Acids in Cancer Cell Lines

| Ganoderic Acid | Cancer Cell Line | Cancer Type | IC50 Value | Treatment Duration |

| Ganoderic Acid D | EC9706, Eca109 | Esophageal Squamous Cell Carcinoma | Not specified, effective at 10-40 µM | 24 hours |

| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 µmol/l | 24 hours |

| 203.5 µmol/l | 48 hours | |||

| SMMC7721 | Hepatocellular Carcinoma | 158.9 µmol/l | 24 hours | |

| 139.4 µmol/l | 48 hours | |||

| Ganoderic Acid T | 95-D | Lung Cancer | 27.9 µg/ml | Not specified |

Data for Ganoderic Acids A and T are included for comparative purposes due to the limited availability of specific IC50 data for this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Analysis by Western Blot

This protocol is used to detect the expression of apoptosis-related proteins.

-

Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate 30-50 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL detection system.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the cell cycle distribution.

-

Cell Treatment and Fixation: Treat cells with this compound for 24 hours. Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

Visualizations

Signaling Pathways

Caption: this compound signaling pathway in cancer cells.

Experimental Workflow

Caption: General experimental workflow for GA-D2 analysis.

Logical Relationships

Caption: Logical relationships of GA-D2's anticancer effects.

References

- 1. Ganoderic acid D induces synergistic autophagic cell death except for apoptosis in ESCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ganoderic acid DM, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

A Technical Guide to the Natural Sources and Biosynthesis of Ganoderic Acid D2

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Introduction

Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids that are primary bioactive constituents of Ganoderma species, commonly known as Lingzhi or Reishi mushrooms.[1][2][3] These fungi have been utilized for centuries in traditional East Asian medicine.[2] Among the more than 150 identified ganoderic acids, Ganoderic Acid D2 (GA-D2) is a notable member, characterized by its specific oxygenation pattern on the lanostane (B1242432) skeleton.[3] Triterpenoids from Ganoderma, including GA-D2, are of significant interest to the pharmaceutical industry due to a wide range of reported biological activities, such as anti-tumor and hepatoprotective effects.

This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway, and the experimental protocols used for its study. It is intended to serve as a resource for researchers engaged in natural product chemistry, metabolic engineering, and drug discovery.

Natural Sources of this compound

This compound is primarily isolated from the fruiting bodies of various fungi belonging to the Ganoderma genus. The concentration of specific triterpenoids can vary significantly between species, strains, and even different parts of the mushroom, such as the tubes versus the context layer.

Table 1: Natural Occurrence and Concentration of Select Ganoderic Acids

| Compound | Species | Source Material | Reported Yield/Concentration | Reference |

|---|---|---|---|---|

| Ganoderic Acid D | Ganoderma lucidum | Fruiting Body | Identified as one of seven triterpenoids in an isolated fraction. | |

| Ganoderic Acid D | Ganoderma tsugae | Fruiting Body | Isolated and identified as one of nine major triterpenoids. | |

| Ganoderic Acid A | Ganoderma tsugae | Fruiting Body | Concentration range: 2.3 to 230.0 µg/mL in standard solutions for HPLC. | |

| Ganoderic Acid H | Ganoderma lucidum | Fruiting Body | Optimized extraction yielded 2.09 mg/g of powder. | |

| Total Ganoderic Acids | Ganoderma lucidum | Mycelium (Submerged Culture) | Yield increased by 85.96% with microcrystalline cellulose (B213188) inducer. |

| Triterpenoid (B12794562) Acids | Ganoderma applanatum | Fruiting Body (Tubes) | 6.4 mg/g of air-dry weight. | |

Note: Specific quantitative data for this compound is often aggregated with other triterpenoids. The data presented for other ganoderic acids provides context for typical yields from Ganoderma species.

Biosynthesis of this compound

The biosynthesis of all ganoderic acids, including GA-D2, originates from the mevalonate (B85504) (MVA) pathway, which is conserved in fungi. This core pathway synthesizes the C30 precursor, lanosterol (B1674476), from acetyl-CoA. The vast diversity of ganoderic acids arises from subsequent, highly specific modifications to the lanostane skeleton, primarily catalyzed by cytochrome P450 (CYP) monooxygenases.

The Mevalonate Pathway to Lanosterol

The initial steps of the pathway are well-characterized and involve the sequential action of several key enzymes to convert acetyl-CoA into 2,3-oxidosqualene (B107256), which is then cyclized to form lanosterol.

Table 2: Key Enzymes in the Biosynthesis of Lanosterol

| Enzyme | Abbreviation | EC Number | Function |

|---|---|---|---|

| Acetyl-CoA acetyltransferase | AACT | 2.3.1.9 | Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA. |

| 3-hydroxy-3-methylglutaryl-CoA synthase | HMGS | 2.3.3.10 | Condenses acetoacetyl-CoA with acetyl-CoA to form HMG-CoA. |

| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | 1.1.1.34 | Reduces HMG-CoA to mevalonate; a key rate-limiting enzyme. |

| Mevalonate kinase | MVK | 2.7.1.36 | Phosphorylates mevalonate to mevalonate-5-phosphate. |

| Phosphomevalonate kinase | MPK | 2.7.4.2 | Phosphorylates mevalonate-5-phosphate to mevalonate-5-pyrophosphate. |

| Diphosphomevalonate decarboxylase | MVD | 4.1.1.33 | Decarboxylates mevalonate-5-pyrophosphate to isopentenyl pyrophosphate (IPP). |

| Isopentenyl-diphosphate isomerase | IDI | 5.3.3.2 | Isomerizes IPP to dimethylallyl pyrophosphate (DMAPP). |

| Farnesyl diphosphate (B83284) synthase | FPS/ERG20 | 2.5.1.10 | Sequentially condenses IPP and DMAPP to form farnesyl pyrophosphate (FPP). |

| Squalene (B77637) synthase | SQS/ERG9 | 2.5.1.21 | Dimerizes two molecules of FPP to form squalene. |

| Squalene epoxidase | SE/ERG1 | 1.14.99.7 | Epoxidizes squalene to 2,3-oxidosqualene. |

| Lanosterol synthase | LS/ERG7 | 5.4.99.7 | Cyclizes 2,3-oxidosqualene to lanosterol. |

Putative Pathway from Lanosterol to this compound

The conversion of lanosterol to GA-D2 involves a cascade of oxidative reactions that are not yet fully elucidated. These modifications include hydroxylations, ketone formations, and the oxidation of the side chain to a carboxylic acid. Cytochrome P450 enzymes are considered the primary catalysts for these transformations. For example, the enzyme CYP5150L8 has been identified to catalyze the initial three-step oxidation of the lanosterol side chain at C-26 to form 3-hydroxy-lanosta-8,24-dien-26-oic acid, a key intermediate. Other CYPs, such as CYP512U6, have been shown to perform hydroxylations at other positions, like C-23.

The structure of this compound (C₃₀H₄₂O₈) features hydroxyl groups at C-3 and C-7, ketone groups at C-11 and C-15, a double bond between C-8 and C-9, and a C-26 carboxylic acid. The formation of GA-D2 from lanosterol would therefore require a specific sequence of these oxidative modifications.

Experimental Protocols

Extraction and Isolation of this compound

This protocol describes a general procedure for the extraction of total triterpenoids from Ganoderma fruiting bodies, followed by isolation of specific ganoderic acids.

1. Raw Material Preparation:

- Obtain dried fruiting bodies of a Ganoderma species (e.g., G. lucidum or G. tsugae).

- Grind the material into a fine powder (40-80 mesh) to maximize the surface area for extraction.

2. Ethanolic Extraction:

- Weigh the dried fungal powder (e.g., 1 kg) and place it in a large flask.

- Add 95% ethanol (B145695) at a solid-to-liquid ratio of 1:10 (w/v).

- Extract the material by refluxing at 60-80°C for 2-6 hours or by maceration at room temperature for 24 hours with agitation.

- Filter the mixture through gauze or filter paper to separate the extract from the solid residue.

- Repeat the extraction process on the residue two more times to ensure exhaustive extraction.

- Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.

3. Fractionation by Solvent Partitioning:

- Suspend the crude extract in distilled water.

- Perform liquid-liquid extraction with a nonpolar solvent like chloroform (B151607) or ethyl acetate (B1210297) to partition the triterpenoids into the organic phase.

- Collect the organic phase and evaporate the solvent to obtain a triterpenoid-enriched fraction.

4. Chromatographic Purification:

- Silica (B1680970) Gel Column Chromatography: Dissolve the enriched fraction in a minimal amount of chloroform and load it onto a silica gel column. Elute the column with a gradient of chloroform and acetone (B3395972) or a similar solvent system. Collect fractions and monitor them using Thin-Layer Chromatography (TLC).

- Reversed-Phase C18 Chromatography: Pool the triterpenoid-containing fractions and further purify them on a reversed-phase C18 column using a water/methanol gradient.

- Preparative HPLC: For final purification to obtain high-purity this compound, use preparative HPLC with a C18 column and a mobile phase such as acetonitrile (B52724) and acidified water.

// Colors

s_material [fillcolor="#FBBC05", fontcolor="#202124"];

s_process [fillcolor="#4285F4", fontcolor="#FFFFFF", shape="ellipse"];

s_output [fillcolor="#F1F3F4", fontcolor="#202124", shape="folder"];

s_final [fillcolor="#EA4335", fontcolor="#FFFFFF", shape="invhouse"];

// Workflow

start [label="Dried Ganoderma\nFruiting Bodies", node s_material];

grind [label="Grinding", node s_process];

extract [label="Ethanol Extraction\n(Reflux/Maceration)", node s_process];

concentrate [label="Filtration &\nConcentration", node s_process];

crude [label="Crude Extract", node s_output];

partition [label="Solvent Partitioning\n(e.g., with Chloroform)", node s_process];

enriched [label="Triterpenoid-Enriched\nFraction", node s_output];

silica [label="Silica Gel Column\nChromatography", node s_process];

fractions [label="Semi-Purified\nFractions", node s_output];

prep_hplc [label="Preparative HPLC\n(C18 Column)", node s_process];

final [label="Pure Ganoderic\nAcid D2", node s_final];

// Connections

start -> grind -> extract -> concentrate -> crude;

crude -> partition -> enriched;

enriched -> silica -> fractions;

fractions -> prep_hplc -> final;

}

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard method for the quantitative analysis of ganoderic acids.

-

System: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used. For example, a gradient of acetonitrile (Solvent A) and 0.1% aqueous acetic acid (Solvent B).

-

Example Gradient: Start with 25% A, increase to 45% A over 45 minutes, then to 90% A.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 252 nm.

-

Quantification: A calibration curve is constructed using a certified reference standard of this compound. The concentration in the sample is determined by comparing its peak area to the standard curve.

Protocol for Functional Characterization of Biosynthetic Genes

Heterologous expression in Saccharomyces cerevisiae (baker's yeast) is a powerful technique to identify the function of uncharacterized genes, such as CYP450s, from Ganoderma.

1. Gene Identification and Cloning:

- Identify candidate CYP450 genes from the genome or transcriptome of G. lucidum.

- Amplify the coding sequence of the candidate gene from cDNA.

- Clone the gene into a yeast expression vector (e.g., pRS426).

2. Yeast Strain Engineering and Transformation:

- Use a S. cerevisiae host strain. Often, strains are engineered to overproduce precursors like lanosterol to increase the flux towards the desired product.

- Transform the yeast with the plasmid containing the candidate CYP gene.

3. Fermentation and Expression:

- Culture the transformed yeast in an appropriate medium.

- Induce gene expression if using an inducible promoter.

- Ferment for a period (e.g., 120 hours) to allow for metabolite production.

4. Metabolite Extraction and Analysis:

- Harvest the yeast cells by centrifugation.

- Extract the metabolites using a solvent such as ethyl acetate.

- Analyze the extract using HPLC or, for higher sensitivity and structural information, Liquid Chromatography-Mass Spectrometry (LC-MS).

5. Functional Confirmation:

- Compare the metabolite profile of the yeast expressing the candidate gene to a control strain (e.g., transformed with an empty vector).

- The appearance of a new peak corresponding to a modified triterpenoid indicates the enzymatic function of the expressed protein. The structure of the new product can be confirmed by NMR and high-resolution MS.

// Colors

s_bioinfo [fillcolor="#FBBC05", fontcolor="#202124", shape="cds"];

s_molbio [fillcolor="#4285F4", fontcolor="#FFFFFF", shape="rect"];

s_ferm [fillcolor="#34A853", fontcolor="#FFFFFF", shape="ellipse"];

s_analysis [fillcolor="#EA4335", fontcolor="#FFFFFF", shape="parallelogram"];

s_result [fillcolor="#5F6368", fontcolor="#FFFFFF", shape="diamond"];

// Workflow

identify [label="Identify Candidate CYP Gene\nfrom Ganoderma Genome", node s_bioinfo];

clone [label="Amplify and Clone Gene\ninto Yeast Expression Vector", node s_molbio];

transform[label="Transform Engineered\nS. cerevisiae Host", node s_molbio];

ferment [label="Fermentation and\nProtein Expression", node s_ferm];

extract [label="Metabolite Extraction\nfrom Yeast Cells", node s_ferm];

analyze [label="HPLC / LC-MS Analysis", node s_analysis];

confirm [label="Confirm Product Structure\n(NMR, HRMS)", node s_analysis];

result [label="Enzyme Function\nDetermined", node s_result];

// Connections

identify -> clone -> transform -> ferment -> extract -> analyze;

analyze -> confirm;

analyze -> result [label=" New peak identifies product"];

}

Conclusion

This compound is a significant triterpenoid found in Ganoderma species. While its complete biosynthetic pathway from the lanosterol precursor remains an active area of research, the foundational MVA pathway is well-understood, and advancements in metabolic engineering are rapidly elucidating the roles of specific cytochrome P450 enzymes in creating the vast structural diversity of ganoderic acids. The protocols outlined in this guide for extraction, quantification, and functional gene analysis provide a framework for researchers to further investigate this important class of natural products and potentially harness their production through synthetic biology approaches.

References

Spectroscopic and Biological Insights into Ganoderic Acid D2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and known signaling pathways associated with Ganoderic acid D2, a bioactive triterpenoid (B12794562) found in Ganoderma lucidum. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data of this compound

This compound, also known as Lucidenic acid D2, is a highly oxygenated lanostane-type triterpenoid. Its structural elucidation has been primarily achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS) Data

Mass spectrometry data is crucial for determining the molecular weight and elemental composition of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₃₀H₄₂O₈ | [1] |

| Molecular Weight | 530.66 g/mol | [1] |

| Ionization Mode | Electrospray Ionization (ESI) | [2] |

| Observed Ions | [M-H]⁻ |

Nuclear Magnetic Resonance (NMR) Data

Table 2: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data compiled from sources citing Kikuchi et al., 1986. | |||

| Note: | Specific peak assignments require access to the original publication's detailed 2D NMR correlation data. |

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Data compiled from sources citing Kikuchi et al., 1986. | |

| Note: | Specific peak assignments require access to the original publication's detailed 2D NMR correlation data. |

Experimental Protocols

Detailed methodologies are essential for the reproducible isolation and analysis of this compound.

Extraction and Isolation of Ganoderic Acids

The following is a general protocol for the extraction and isolation of triterpenoids from Ganoderma lucidum.

Workflow for Extraction and Isolation

Caption: General workflow for the extraction and isolation of this compound.

-

Preparation of Fungal Material: The fruiting bodies of Ganoderma lucidum are dried and finely powdered to increase the surface area for extraction.

-

Solvent Extraction: The powdered material is extracted with a suitable organic solvent, such as 95% ethanol (B145695) or methanol, often using sonication or Soxhlet extraction to enhance efficiency. This step is typically repeated multiple times.

-

Concentration: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification.

-

Silica Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient solvent system (e.g., chloroform-methanol) of increasing polarity. Fractions are collected and monitored by Thin-Layer Chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using semi-preparative or preparative HPLC, often on a reversed-phase C18 column.

-

NMR Spectroscopic Analysis

The following protocol outlines the general procedure for acquiring NMR data for this compound.

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, pyridine-d₅) in an NMR tube.

-

1D NMR Spectroscopy:

-

¹H NMR: Proton NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.

-

¹³C NMR: Carbon-13 NMR spectra are acquired to identify the number and types of carbon atoms in the molecule.

-

-

2D NMR Spectroscopy: To establish the complete structure and stereochemistry, a series of 2D NMR experiments are performed:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for assembling the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the stereochemistry.

-

Mass Spectrometric Analysis

LC-MS/MS is a highly sensitive method for the detection and quantification of ganoderic acids.

LC-MS/MS Analysis Workflow

Caption: Workflow for LC-MS/MS analysis of this compound.

-

Sample Preparation: The sample containing this compound is extracted and diluted in a suitable solvent (e.g., methanol).

-

Chromatographic Separation: The sample is injected into a liquid chromatography system (HPLC or UPLC) equipped with a C18 column. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water with a modifier like formic acid is commonly used for separation.[3][4]

-

Ionization: The eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.

-

Mass Analysis: A triple quadrupole or ion trap mass spectrometer is often used for analysis. For quantitative analysis, selected reaction monitoring (SRM) is employed for its high selectivity and sensitivity.

Signaling Pathways and Biological Activity

While research specifically on this compound is ongoing, studies on the closely related Ganoderic acid D have elucidated its involvement in key cellular signaling pathways. Given the structural similarity, it is plausible that this compound exhibits similar biological activities.

Nrf2 Signaling Pathway in Oxidative Stress Response

Ganoderic acid D has been shown to protect against oxidative stress-induced senescence by activating the Nrf2 signaling pathway.

Caption: Proposed Nrf2 signaling pathway activation by this compound.

mTOR Signaling Pathway in Cancer

Ganoderic acid D has been reported to induce apoptosis and autophagy in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.

Caption: Proposed inhibition of the mTOR signaling pathway by this compound.

Conclusion

This compound is a promising natural product with significant biological activities. This technical guide provides a foundational repository of its spectroscopic data, analytical methodologies, and potential mechanisms of action. Further research is warranted to fully elucidate the therapeutic potential of this compound, particularly through more detailed NMR studies and in vivo pharmacological investigations.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. ganoderma-market.com [ganoderma-market.com]

- 4. Sensitive and selective liquid chromatography-tandem mass spectrometry method for the determination of five ganoderic acids in Ganoderma lucidum and its related species - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anticancer Activity of Ganoderic Acid D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids (GAs) are a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum. For centuries, this mushroom has been a staple in traditional Eastern medicine, believed to enhance vitality and longevity.[1] Modern scientific investigation has identified GAs as some of its primary bioactive components, with significant potential in oncology.[1][2] Among the numerous derivatives, Ganoderic Acid D (GA-D) has been identified as a potent agent with anticancer properties. This technical guide provides an in-depth overview of the in vitro anticancer activity of GA-D, focusing on its mechanism of action, quantitative data, detailed experimental protocols, and the core signaling pathways involved.

Core Mechanisms of Action

Ganoderic Acid D exerts its anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and autophagy, and by arresting the cell cycle. These actions are orchestrated through the modulation of complex intracellular signaling pathways.

Induction of Apoptosis and Autophagy

A key mechanism of GA-D is the induction of both apoptosis and autophagic cell death. In esophageal squamous cell carcinoma cells, GA-D has been shown to downregulate the expression of phosphorylated proteins within the mTOR signaling pathway, including key components like PI3K, AKT, and mTOR itself.[3] The inhibition of this critical survival pathway synergistically promotes both apoptosis and autophagy, leading to effective cancer cell elimination.[3]

Cell Cycle Arrest

GA-D has also been implicated in mediating cell cycle arrest, a crucial mechanism for halting the uncontrolled proliferation of cancer cells. While much of the detailed research on cell cycle arrest has focused on other derivatives like Ganoderic Acid DM (which induces G1 arrest) or extracts of Ganoderma sinensis spores (which induce G2/M arrest), the pathways modulated by GA-D, such as those related to cellular stress and survival, are intrinsically linked to cell cycle checkpoints. For instance, the proteins p16 and p21, which are critical regulators of the cell cycle, have been shown to be modulated by GA-D in the context of cellular senescence, suggesting a likely role in its anticancer activity.

Data Presentation: Cytotoxic Activity

The in vitro cytotoxic efficacy of Ganoderic Acids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. While specific IC50 values for Ganoderic Acid D are not as widely published as for other analogues, the following table summarizes the reported IC50 values for various Ganoderic acids against different human cancer cell lines to provide a comparative context for their potency.

| Ganoderic Acid Derivative | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 (24h), 203.5 (48h) | |

| SMMC7721 | Hepatocellular Carcinoma | 158.9 (24h), 139.4 (48h) | ||

| Ganoderic Acid DM | Caco-2 | Colorectal | 41.27 | |

| HepG2 | Liver | 35.84 | ||

| HeLa | Cervical | 29.61 | ||

| Ganoderic Acid T | 95-D | Lung (Metastatic) | Not specified, but cytotoxic | |

| Ganoderic Acid X | HuH-7 | Hepatoma | Not specified, but induces apoptosis |

Experimental Protocols

A thorough investigation of the anticancer effects of Ganoderic Acid D relies on a series of standardized in vitro assays. The following sections detail the methodologies for key experiments.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an optimized density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 18-24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of Ganoderic Acid D in culture medium. Remove the old medium from the wells and add 100 µL of the GA-D solutions (or vehicle control, e.g., DMSO) to the respective wells in triplicate.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-200 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the crystals.

-

Absorbance Reading: Shake the plate on an orbital shaker for 10-15 minutes in the dark to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using dose-response curve analysis.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium (B1200493) iodide (PI) staining is the standard method for analyzing DNA content to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA. The fluorescence intensity emitted is directly proportional to the cell's DNA content, allowing for the differentiation of cell cycle phases. Apoptotic cells with fragmented DNA will appear as a "sub-G1" peak.

Protocol:

-

Cell Culture and Treatment: Plate approximately 1 x 10^6 cells in a 6-well plate or culture dish and treat with various concentrations of Ganoderic Acid D for the desired time.

-

Harvesting: Harvest both adherent and floating cells. Centrifuge at approximately 300 x g for 5 minutes.

-

Washing: Wash the cell pellet with ice-cold Phosphate Buffered Saline (PBS).

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol (B145695) dropwise while gently vortexing to prevent clumping. Fix the cells for at least 2 hours (or overnight) at 4°C.

-

Rehydration: Centrifuge the fixed cells to remove the ethanol and wash twice with cold PBS.

-

Staining: Resuspend the cell pellet in a PI staining solution. A typical solution contains PI (e.g., 50 µg/mL), RNase A (to prevent staining of double-stranded RNA), and a non-ionic detergent like Triton X-100 (to permeabilize the cell membrane) in PBS.

-

Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 or a similar channel. Collect data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Detection (Western Blot)

Western blotting is a powerful technique to detect and quantify specific proteins involved in the apoptotic cascade, such as caspases and their substrates.

Principle: This method involves separating proteins from cell lysates by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target proteins (e.g., cleaved caspase-3, cleaved PARP).

Protocol:

-

Protein Extraction: Treat cells with Ganoderic Acid D. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford assay) to ensure equal loading.

-

SDS-PAGE: Denature the protein samples and separate them by size on a polyacrylamide gel (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to an apoptosis marker (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control protein (e.g., β-actin or GAPDH) to compare protein expression levels between treated and untreated samples.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental sequences discussed, the following diagrams are provided in the DOT language for use with Graphviz.

References

Methodological & Application

Application Note: Quantification of Ganoderic Acid D2 in Ganoderma Species using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ganoderic acid D2, a bioactive triterpenoid (B12794562) found in Ganoderma species. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing a stable and accurate quantification suitable for quality control, pharmacological studies, and therapeutic development. This document provides comprehensive experimental protocols, method validation parameters, and a visual representation of the analytical workflow.

Introduction

Ganoderma lucidum (Lingzhi or Reishi) and related fungi have a long history of use in traditional medicine, largely attributed to their complex mixture of bioactive compounds, including triterpenoids.[1] Ganoderic acids, a prominent class of these triterpenoids, exhibit a wide array of pharmacological activities, such as anti-cancer, anti-inflammatory, and immunomodulatory effects.[1][2] this compound is a specific triterpenoid compound found in the fruiting body of Ganoderma lucidum.[] Its chemical formula is C30H42O8 and it has a molecular weight of 530.65 g/mol .[] The accurate quantification of individual ganoderic acids like this compound is crucial for the standardization of raw materials, quality control of commercial products, and for conducting detailed pharmacological investigations.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of ganoderic acids due to its robustness, reliability, and cost-effectiveness. This application note presents a detailed protocol for the quantification of this compound using a reversed-phase HPLC method with UV detection.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Acetic acid (analytical grade)

-

Ultrapure water

-

Ganoderma sample (fruiting body, mycelia, or extract)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Analytical balance

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (0.45 µm)

Sample Preparation

-

Grinding: Grind the dried Ganoderma sample into a fine powder (approximately 100 mesh).

-

Extraction: Accurately weigh 0.5 g of the powdered sample and transfer it to a conical flask. Add 20 mL of 80% ethanol.

-

Ultrasonication: Sonicate the mixture for 3 hours at 60°C.

-

Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial for analysis.

Standard Solution Preparation

-

Stock Solution: Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol to prepare a stock solution of 1 mg/mL.

-

Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions

| Parameter | Condition |

| Column | Reversed-phase C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Acetic acid in waterB: Acetonitrile |

| Gradient Elution | 0-35 min: 25-35% B35-45 min: 35-45% B45-90 min: 45% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 252 nm |

| Injection Volume | 10 µL |

Data Presentation

Calibration Curve

A calibration curve is constructed by plotting the peak area of the this compound standards against their corresponding concentrations. The linearity of the method is assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be >0.999.

Method Validation Parameters

The following table summarizes typical performance characteristics of HPLC methods for ganoderic acid quantification, which can be expected for the this compound method.

| Parameter | Typical Value |

| Linearity (r²) | >0.999 |

| Limit of Detection (LOD) | 0.34 - 2.2 µg/mL |

| Limit of Quantitation (LOQ) | 1.01 - 4.23 µg/mL |

| Precision (RSD) | Intra-day: 0.81-3.20%Inter-day: 0.40-3.67% |

| Accuracy/Recovery | 97.09 - 100.79% |

Mandatory Visualization

Experimental Workflow for this compound Quantification

Caption: Workflow for this compound Quantification.

Conclusion

The described HPLC method provides a reliable and accurate approach for the quantification of this compound in Ganoderma samples. This method is suitable for routine quality control and research purposes, enabling the standardization of Ganoderma-based products and facilitating further investigation into the pharmacological properties of this bioactive compound. The provided protocol and validation parameters serve as a comprehensive guide for researchers, scientists, and drug development professionals in this field.

References

Application Note: UPLC-MS/MS Analysis of Ganoderic Acid D2 in Mushroom Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids found in medicinal mushrooms of the Ganoderma genus, such as Ganoderma lucidum.[1] Among them, Ganoderic acid D2 is a significant bioactive compound with potential pharmacological activities. The accurate quantification of this compound in mushroom extracts is crucial for quality control, standardization of herbal products, and pharmacological research. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) provides a highly sensitive, selective, and rapid method for the analysis of this compound.[2][3] This document outlines a detailed protocol for the extraction and quantification of this compound from mushroom samples using UPLC-MS/MS.

Experimental Protocols

Sample Preparation: Extraction of Ganoderic Acids

This protocol details the extraction of triterpenoids, including this compound, from dried mushroom fruiting bodies.

Materials:

-

Dried and powdered Ganoderma mushroom sample

-

Methanol (B129727) (LC-MS grade)

-

Ethanol (B145695) (95%)

-

Water (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Syringe filters (0.22 µm, PTFE)

-

UPLC vials

Procedure:

-

Weigh 1.0 g of the powdered mushroom sample into a 50 mL conical tube.[1]

-

Add 20 mL of 95% ethanol to the tube.[1]

-

Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature to enhance extraction efficiency.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully decant the supernatant into a clean round-bottom flask.

-

Repeat the extraction process (steps 2-5) two additional times to ensure complete extraction.

-

Combine all collected supernatants.

-

Evaporate the solvent from the combined extract using a rotary evaporator at 40°C until a dry residue is obtained.

-

Reconstitute the dried extract in 5 mL of LC-MS grade methanol.

-

Vortex the solution for 1 minute to ensure it is fully dissolved.

-

Filter the reconstituted solution through a 0.22 µm PTFE syringe filter directly into a UPLC vial for analysis.

UPLC-MS/MS Instrumental Analysis

This protocol describes the instrumental analysis of the prepared mushroom extract for the quantification of this compound.

Procedure:

-

Equilibrate the UPLC-MS/MS system with the initial mobile phase conditions for at least 30 minutes.

-

Prepare a standard curve by performing serial dilutions of a this compound stock solution in methanol to achieve a concentration range of approximately 1 ng/mL to 1000 ng/mL.

-

Inject the standards, followed by the prepared mushroom extract samples and quality control (QC) samples.

-

Acquire data using Multiple Reaction Monitoring (MRM) mode with optimized transitions for this compound.

-

Process the acquired data using the instrument's software to generate a calibration curve and quantify the concentration of this compound in the samples.

Data Presentation

Quantitative data and instrumental parameters are summarized in the tables below for clarity and easy reference.

Table 1: UPLC Method Parameters

| Parameter | Value |

|---|---|

| UPLC System | ACQUITY UPLC or equivalent |

| Column | ACQUITY UPLC BEH C18 (e.g., 2.1 mm × 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.35 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 2 µL |

| Gradient Elution | Start with 5% B, linear gradient to 95% B over 9 min, hold for 1 min, return to initial conditions. |

Table 2: MS/MS Method Parameters for this compound

| Parameter | Value |

|---|---|

| Mass Spectrometer | Triple Quadrupole (QQQ) or QTRAP |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode or APCI, Positive Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | -4500 V (Negative ESI) / +4500 V (Positive APCI) |

| Source Temperature | 500°C |

| Collision Gas | Argon or Nitrogen |

| Precursor Ion (Q1) | m/z 497 |

| Product Ion (Q3) | m/z 237 |

| Collision Energy (CE) | 35 eV (Value may require optimization) |

Table 3: Typical Method Validation Parameters for Ganoderic Acid Analysis by UPLC-MS/MS

| Parameter | Typical Value | Reference |

|---|---|---|

| Linearity (r²) | > 0.998 | |

| Limit of Detection (LOD) | 0.66 - 6.55 µg/kg | |

| Limit of Quantitation (LOQ) | 2.20 - 21.84 µg/kg | |

| Precision (Intra-day RSD) | < 6.8% | |

| Precision (Inter-day RSD) | < 8.1% |

| Accuracy (Recovery) | 89.1 - 114.0% | |

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the overall experimental workflow and a relevant biological pathway associated with ganoderic acids.

References

Application Notes and Protocols for the Extraction of Ganoderic Acid D2 from Ganoderma Species

Introduction

Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids found in medicinal mushrooms of the Ganoderma genus, such as Ganoderma lucidum. Among these, Ganoderic acid D2 has attracted scientific interest for its potential pharmacological activities. The efficient extraction and purification of this compound are crucial for research, drug development, and quality control purposes. These application notes provide a comprehensive protocol for the extraction, purification, and quantification of this compound from Ganoderma species, compiled from established scientific literature.

Data Presentation: Comparison of Extraction and Analytical Methods

The following table summarizes various methodologies and quantitative data for the extraction and analysis of ganoderic acids from Ganoderma species. This allows for a comparative overview of different approaches.

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |

| Reference | Guo et al., 2021[1] | Wang et al., 2006[2] | Ma et al., 2008[3] | Chen et al., 1999[4] | BenchChem[5] |

| Species | Ganoderma lucidum | Ganoderma lucidum | Ganoderma lucidum | Ganoderma tsugae | Ganoderma lucidum |

| Extraction Method | Soaking | Ultrasonic Bath | Hot Ethanol (B145695) Extraction | Extraction into Acidic Ethyl Acetate Soluble Material (AESM) | Maceration |

| Solvent | 95% Ethanol | Chloroform (B151607) | 95% Ethanol | Ethyl Acetate | 95% Ethanol |

| Temperature | 60°C | Not Specified | 80°C | Not Specified | Room Temperature |

| Duration | 2 hours | Not Specified | Repeated 3 times | Not Specified | 24 hours (repeated 3 times) |

| Yield/Recovery | Not Specified | 93-103% recovery for Ganoderic Acid D | Not Specified | 4.2% yield of AESM | Not Specified |

| Analytical Method | HPLC-QTOF/MS | HPLC-UV | LC-MS, HPLC-UV | HPLC-UV | HPLC |

| HPLC Column | Not Specified | Agilent Zorbax SB-C18 | Phenomenex Luna C-18 | Lichrosorb RP-18 | C18 Column |

| Mobile Phase | Not Specified | Acetonitrile (B52724) / 0.03% Phosphoric Acid | Acetonitrile / 0.1% Acetic Acid | Acetonitrile / 2% Acetic Acid | Methanol (B129727) / Water |

| Detection λ | Not Specified | 252 nm | 252 nm | 252 nm | Not Specified |

Experimental Protocols

This section details a multi-step protocol for the isolation and purification of this compound.

Part 1: Preparation of Fungal Material

-

Drying: Dry the fruiting bodies of the Ganoderma species in an oven at a temperature between 60°C and 70°C to preserve the integrity of the bioactive compounds.

-

Grinding: Once thoroughly dried, grind the fungal material into a fine powder (approximately 40-80 mesh) to increase the surface area for efficient extraction.

-

Storage: Store the powdered material in a cool, dry place to prevent degradation.

Part 2: Extraction of Crude Triterpenoids

This protocol utilizes ethanol extraction, a common method for isolating triterpenoids.

-

Maceration: Place the powdered Ganoderma (e.g., 1 kg) into a suitable container and add 95% ethanol at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).

-

Incubation: Macerate the mixture at a controlled temperature (e.g., 60°C) for at least 2 hours, or at room temperature for 24 hours with constant agitation.

-

Filtration: Separate the ethanol extract from the solid residue by filtration through cheesecloth, followed by filter paper or centrifugation.

-

Repeated Extraction: Repeat the extraction process on the fungal residue two more times with fresh 95% ethanol to ensure exhaustive extraction.

-

Concentration: Combine all ethanol extracts and concentrate them under reduced pressure using a rotary evaporator. The water bath temperature should not exceed 50°C. The resulting product is the crude triterpenoid (B12794562) extract.

Part 3: Purification of this compound

A multi-step chromatographic approach is required for the purification of the target compound.

Step 3.1: Silica (B1680970) Gel Column Chromatography (Initial Fractionation)

-

Column Preparation: Prepare a silica gel (200-300 mesh) column packed in a non-polar solvent like chloroform or hexane.

-

Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., chloroform) and load it onto the top of the packed column.

-

Elution: Elute the column with a stepwise or linear gradient of solvents with increasing polarity. Common solvent systems include chloroform/acetone, hexane-ethyl acetate, or chloroform/methanol.

-

Fraction Collection: Collect fractions of a consistent volume.

-

Monitoring: Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify those containing triterpenoids. Pool the fractions that show the presence of compounds with similar profiles to ganoderic acid standards.

Step 3.2: Reversed-Phase C18 Column Chromatography (Intermediate Purification)

-

Column Preparation: Use a pre-packed or self-packed reversed-phase C18 column.

-

Sample Preparation: Concentrate the pooled fractions from the silica gel chromatography and dissolve the residue in a small volume of the initial mobile phase (e.g., 50% methanol).

-

Elution: Elute the column with a stepwise gradient of methanol and water or acetonitrile and acidified water (e.g., 0.03% phosphoric acid or 2% acetic acid). Gradually increase the concentration of the organic solvent.

-

Fraction Collection and Analysis: Collect fractions and monitor them by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound. Pool the pure or semi-pure fractions.

Step 3.3: Preparative HPLC (Final Purification)

-

System Preparation: Use a preparative HPLC system equipped with a C18 column.

-

Mobile Phase: The mobile phase should be optimized for the separation of this compound, often consisting of a gradient of acetonitrile and acidified water. A common detection wavelength for ganoderic acids is 252 nm.

-

Injection and Collection: Inject the semi-purified fraction and collect the peak corresponding to the retention time of a this compound standard.

-

Final Processing: Evaporate the solvent from the collected fraction to obtain purified this compound. Re-crystallization can be performed as a final purification step if necessary.

Part 4: Identification and Quantification

-

Identification: The structure of the purified compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Quantification: Develop a quantitative method using analytical HPLC.

-

Standard Curve: Prepare a series of standard solutions of known concentrations of this compound.

-

Analysis: Run the standards and the prepared extract samples on an HPLC system under optimized conditions (e.g., C18 column, gradient of acetonitrile and 0.03% aqueous phosphoric acid, detection at 252 nm).

-

Calculation: Construct a calibration curve by plotting peak area against concentration for the standards. Use the regression equation to determine the concentration of this compound in the samples.

-

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for this compound extraction and purification.

References

- 1. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jfda-online.com [jfda-online.com]

- 5. benchchem.com [benchchem.com]

Application Notes: Evaluating the Cytotoxicity of Ganoderic Acid D2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their potential therapeutic properties, particularly in oncology.[1] Among the various identified derivatives, Ganoderic acid D2 stands out as a promising bioactive compound with demonstrated anti-cancer activities. These molecules are known to induce cytotoxicity in various cancer cell lines, making them attractive candidates for novel cancer therapeutics.[2][3] The evaluation of the cytotoxic effects of this compound is a critical step in its preclinical development. This document provides detailed protocols for a panel of standard cell culture assays to comprehensively assess the cytotoxic and apoptotic effects of this compound on cancer cells.

The cytotoxic mechanisms of ganoderic acids are multifaceted, often involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways that govern cell survival and proliferation.[1][4] For instance, various ganoderic acids have been shown to induce apoptosis through mitochondria-mediated pathways, involving the release of cytochrome c and the activation of caspases. Furthermore, they can arrest the cell cycle at different phases, thereby inhibiting the proliferation of cancer cells.

This guide outlines the methodologies for essential cytotoxicity assays, including the MTT assay for cell viability, the LDH assay for membrane integrity, Annexin V/PI staining for apoptosis detection, and cell cycle analysis by flow cytometry. Adherence to these standardized protocols will enable researchers to generate robust and reproducible data to elucidate the anticancer potential of this compound.

Data Presentation

The cytotoxic effects of Ganoderic acid D are summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| HepG2 | Hepatocellular Carcinoma | 0.14 |

| HeLa | Cervical Cancer | 0.18 |

| Caco-2 | Colorectal Adenocarcinoma | 0.02 |

Note: The data presented is for Ganoderic acid D. Researchers should determine the IC50 for their specific cell line and batch of this compound.

Experimental Protocols

MTT Cell Viability Assay